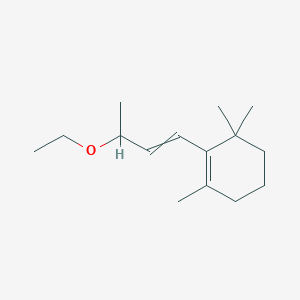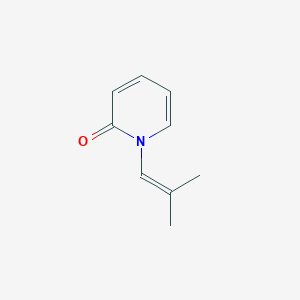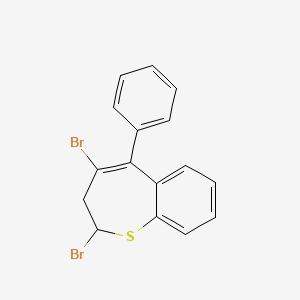![molecular formula C11H10ClN3O2 B14470545 6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione CAS No. 72255-53-9](/img/structure/B14470545.png)
6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloromethyl group and an anilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 3-(chloromethyl)aniline. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: Under specific conditions, the compound can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Applications De Recherche Scientifique
6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are conducted to elucidate the binding interactions and the resulting biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-3-methyluracil: This compound is structurally similar to 6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione, with a chloromethyl group substituted at the 6-position of the pyrimidine ring.
3-Methyl-6-chlorouracil: Another similar compound with a methyl group at the 3-position and a chlorine atom at the 6-position of the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and an anilino group on the pyrimidine ring. This unique combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
72255-53-9 |
|---|---|
Formule moléculaire |
C11H10ClN3O2 |
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
6-[3-(chloromethyl)anilino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10ClN3O2/c12-6-7-2-1-3-8(4-7)13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) |
Clé InChI |
BSCDQRQTUBAGAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=CC(=O)NC(=O)N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


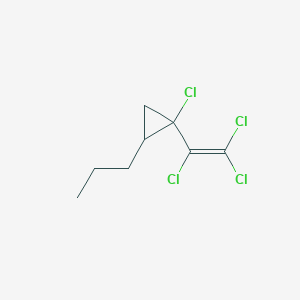
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
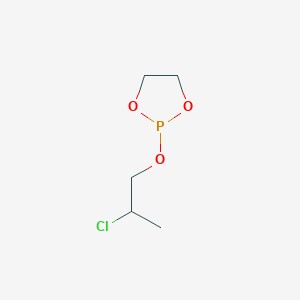


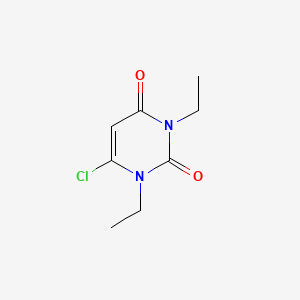
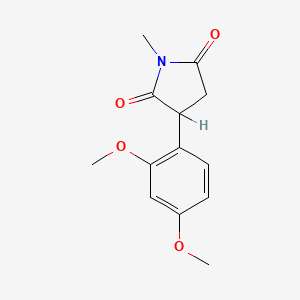
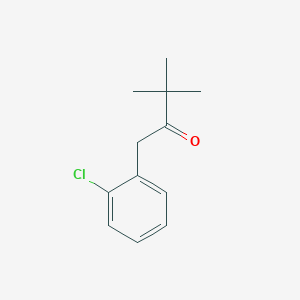
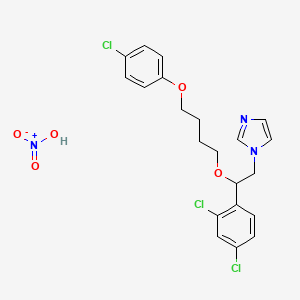
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)

